molecular formula C10H5ClFNO3 B13607643 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13607643
M. Wt: 241.60 g/mol
InChI Key: OOXPXHSCJMBFSK-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents .

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-7-3-5(12)1-2-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

OOXPXHSCJMBFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid, typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) compounds . Another approach involves the cycloisomerization of α,β-acetylenic oximes under moderate conditions using AuCl3 as a catalyst .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Typically involves nucleophilic or electrophilic reagents under acidic or basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid
  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid

Comparison: Compared to similar compounds, 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro substituents can influence its electronic properties and interactions with biological targets .

Biological Activity

5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid is a synthetic organic compound with significant biological potential. This article delves into its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C10H6ClFNO3C_{10}H_{6}ClFNO_{3}, and it has a molecular weight of approximately 241.60 g/mol. Its structure features a five-membered isoxazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring can influence the compound's chemical reactivity and pharmacological properties.

Biological Activity

Anticancer Properties
Research has indicated that 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The compound’s mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry assays that demonstrate dose-dependent effects on cell viability .

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, it has been shown to modulate pathways related to cell survival and proliferation, potentially through the stabilization of proteins that play critical roles in these processes .

Synthesis

The synthesis of 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving nitrile oxides.
  • Substitution Reactions : The introduction of chlorine and fluorine substituents is performed via electrophilic aromatic substitution methods.
  • Carboxylation : The carboxylic acid group at the 3-position is introduced through carboxylation reactions involving suitable reagents.

These synthetic routes allow for the modification of substituents to enhance biological efficacy or reduce toxicity .

Case Studies

  • Anticancer Activity Assessment
    A study investigated the effects of 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .
  • Mechanistic Insights
    Another research effort focused on the compound's ability to stabilize the survival motor neuron protein, which is crucial for treating spinal muscular atrophy. The results indicated that this stabilization could lead to enhanced therapeutic outcomes in related diseases .

Comparative Analysis with Similar Compounds

To further understand the unique properties of 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid, a comparison with structurally similar compounds was conducted:

Compound NameStructureUnique Features
5-(4-Fluorophenyl)isoxazole-3-carboxylic acidStructureLacks chlorine substituent; primarily studied for anticancer activity.
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acidStructureContains trifluoromethyl group; shows different pharmacological profiles.
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acidStructureFeatures additional chlorine substituent; investigated for similar biological activities.

The unique combination of halogen substituents in 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid enhances its biological activity compared to these similar compounds.

Applications

The potential applications of 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylic acid extend beyond anticancer therapies:

  • Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting various diseases.
  • Agrochemical Development : Its properties may be harnessed in creating effective agrochemicals with specific action mechanisms against pests or diseases.

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